1-(3,5-Dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea
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Overview
Description
1-(3,5-dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea is a member of ureas.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on synthesizing ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9 β -amine, including compounds similar to 1-(3,5-Dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea. The research revealed the preferred conformation of these compounds and their structural properties through IR, Raman, and NMR spectroscopy, supported by molecular modelling studies (Iriepa et al., 1997).
- Another study focused on the synthesis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. These compounds, related to the chemical , were characterized using various spectroscopic techniques and single crystal X-ray diffraction analysis, providing insights into their conformational properties (Venkateswaramoorthi et al., 2012).
Pharmacological Applications
- A study synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs, closely related to the compound , assessing their affinities for sigma receptors. This could indicate potential applications in the development of sigma receptor ligands, a significant area in pharmacological research (Vangveravong et al., 2006).
Properties
Molecular Formula |
C20H29N3O |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea |
InChI |
InChI=1S/C20H29N3O/c1-4-8-23-18-6-5-7-19(23)13-17(12-18)22-20(24)21-16-10-14(2)9-15(3)11-16/h4,9-11,17-19H,1,5-8,12-13H2,2-3H3,(H2,21,22,24) |
InChI Key |
WLUAZQOLMDIMEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC3CCCC(C2)N3CC=C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC3CCCC(C2)N3CC=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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